5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid is a complex organic compound that features a dibenzoazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving a biphenyl derivative and an appropriate amine under acidic conditions.
Amination: The dibenzoazepine core is then subjected to amination using a suitable amine reagent to introduce the amino group at the desired position.
Acylation: The aminated dibenzoazepine is further reacted with a suitable acylating agent, such as succinic anhydride, to introduce the oxopentanoic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques, such as recrystallization and chromatography, are also crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be employed to modify the oxopentanoic acid moiety, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, 5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development, particularly in targeting diseases where these proteins play a crucial role.
Medicine
In medicine, the compound’s potential therapeutic properties are of great interest. Research has focused on its use as a lead compound for developing drugs to treat conditions such as cancer, neurological disorders, and inflammatory diseases. Its ability to modulate specific biological pathways makes it a promising candidate for further investigation.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound shares the dibenzoazepine core but lacks the oxopentanoic acid moiety.
Carbamazepine: A well-known anticonvulsant drug that also features a dibenzoazepine structure.
Oxcarbazepine: A derivative of carbamazepine with similar therapeutic uses.
Uniqueness
What sets 5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid apart from these similar compounds is the presence of the oxopentanoic acid moiety. This functional group enhances its chemical reactivity and potential biological activity, making it a unique and valuable compound for further research and development.
Properties
IUPAC Name |
5-(5,6-dihydrobenzo[b][1]benzazepin-11-ylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(10-5-11-19(23)24)20-21-16-8-3-1-6-14(16)12-13-15-7-2-4-9-17(15)21/h1-4,6-9H,5,10-13H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBWFXLBQXYTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24784749 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.